Bhpedp
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Overview
Description
Bhpedp, also known as 1-(4-bromo-2,5-dimethoxyphenyl)-2-(ethylamino)propan-1-one, is a synthetic compound that belongs to the class of substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bhpedp typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenylacetone, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,5-dimethoxyphenylacetone.
Reductive Amination: The brominated intermediate is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bhpedp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of secondary amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 4-bromo-2,5-dimethoxyphenylacetic acid.
Reduction: Formation of 1-(4-bromo-2,5-dimethoxyphenyl)-2-(ethylamino)propan-1-ol.
Substitution: Formation of 1-(4-methoxy-2,5-dimethoxyphenyl)-2-(ethylamino)propan-1-one.
Scientific Research Applications
Bhpedp has been studied for various scientific research applications, including:
Neuroscience: Investigating its effects on neurotransmitter release and reuptake, particularly dopamine and serotonin.
Pharmacology: Studying its potential as a psychoactive substance and its interaction with various receptors in the brain.
Medicinal Chemistry: Exploring its structure-activity relationship to design new therapeutic agents.
Toxicology: Assessing its toxicity and potential adverse effects on human health.
Mechanism of Action
Bhpedp exerts its effects primarily by interacting with the central nervous system. It acts as a stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the postsynaptic receptors. The exact molecular targets and pathways involved include the dopamine transporter, serotonin transporter, and norepinephrine transporter.
Comparison with Similar Compounds
Bhpedp is structurally similar to other substituted cathinones such as:
Methcathinone: Known for its stimulant effects, but this compound has a different substitution pattern on the aromatic ring.
Mephedrone: Another psychoactive compound with a similar core structure but different substituents.
Ethylone: Shares the ethylamino group but differs in the position and type of substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its pharmacological properties and potency. The presence of the bromine atom and the methoxy groups on the aromatic ring contribute to its distinct chemical behavior and interaction with biological targets.
Properties
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDXWRYNQKTML-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142760-38-1, 138230-33-8 |
Source
|
Record name | Platinum, dichloro[2,2′-[1,2-di(amino-κN)-1,2-ethanediyl]bis[phenol]]-, [SP-4-2-[R-(R*,R*)]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142760-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2-Bis(2-hydroxyphenyl)ethylenediamine)dichloroplatinum (II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142760381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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